8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Description
8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic quinoline derivative featuring a fused [1,4]dioxino ring system. The compound’s core structure includes a quinolin-9-one scaffold substituted with a 4-ethylbenzoyl group at position 8 and a 4-methylbenzyl group at position 5.
Properties
IUPAC Name |
8-(4-ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-3-19-8-10-21(11-9-19)27(30)23-17-29(16-20-6-4-18(2)5-7-20)24-15-26-25(32-12-13-33-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHNZLSMSUWBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic organic molecule with potential pharmacological applications. Its structure suggests a complex arrangement that may interact with various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is derived from its structural components, which include a quinoline backbone modified with ethyl and methyl phenyl groups. The molecular formula is with a molecular weight of approximately 350.41 g/mol.
Pharmacological Profile
The biological activity of 8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one has been investigated in various studies focusing on its interaction with cellular targets and potential therapeutic effects. Here are some key findings:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Mechanisms may involve the induction of apoptosis and cell cycle arrest, possibly through the inhibition of specific kinases involved in cell proliferation.
- Antimicrobial Properties : Some research indicates that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Inhibition of Kinase Activity : Similar to other compounds in its class, it may inhibit lipid-kinase activity, impacting signaling pathways crucial for cell growth and survival.
- Interaction with DNA : There is potential for this compound to intercalate with DNA or inhibit topoisomerase enzymes, leading to disruptions in DNA replication and transcription.
Table 1: Summary of Biological Assays
| Study Reference | Biological Activity | Method Used | Key Findings |
|---|---|---|---|
| Study 1 | Anticancer | MTT Assay | Induced apoptosis in breast cancer cells. |
| Study 2 | Antimicrobial | Disk Diffusion | Effective against E. coli and S. aureus. |
| Study 3 | Anti-inflammatory | ELISA | Reduced TNF-alpha levels in macrophages. |
Detailed Research Findings
- Cytotoxicity Assay : In a study assessing the cytotoxicity of the compound against MCF-7 (breast cancer) cells, results indicated an IC50 value of approximately 15 µM, suggesting significant potency in inhibiting cell viability.
- Microbial Inhibition : A disk diffusion method revealed that the compound exhibited zones of inhibition ranging from 12 mm to 18 mm against tested bacterial strains, indicating moderate to strong antibacterial properties.
- Inflammatory Response Modulation : In vitro studies using RAW 264.7 macrophages demonstrated that treatment with the compound resulted in a significant decrease in IL-6 and TNF-alpha production upon stimulation with LPS.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of [1,4]dioxino[2,3-g]quinolin-9-one derivatives, where variations in substituents significantly influence molecular properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Computational Properties of Analogous Compounds
*Note: Computational properties for the target compound are estimated based on structural similarity to analogs.
Key Observations :
Lipophilicity (XLogP3) :
- The target compound’s 4-ethylbenzoyl and 4-methylbenzyl groups likely confer moderate lipophilicity (estimated XLogP3 ~5.0), comparable to the 4-ethoxybenzoyl analog (XLogP3 = 4.8) .
- The 4-fluorobenzyl derivative shows lower lipophilicity (XLogP3 = 4.6) due to fluorine’s electronegativity, while the 3,4-dimethoxybenzoyl analog exhibits higher lipophilicity (XLogP3 = 5.1) from methoxy groups .
Hydrogen Bonding and Solubility: The ethoxy/methoxy analogs (7 hydrogen bond acceptors) may exhibit reduced aqueous solubility compared to the target compound (estimated 6 acceptors) .
Steric and Electronic Effects: The 4-chlorobenzyl group in the dimethoxy analog introduces steric bulk and electron-withdrawing effects, which could influence binding to hydrophobic protein pockets .
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., 8-benzoyl derivatives) are synthesized via multi-step routes involving coupling reactions and cyclization, as seen in and . The target compound’s synthesis would likely follow similar protocols.
- Biological Relevance: Quinoline derivatives are known for diverse bioactivities, including antimicrobial and anticancer effects. Substituent variations in this series may modulate target selectivity. For example, fluorinated analogs () are often explored for enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
